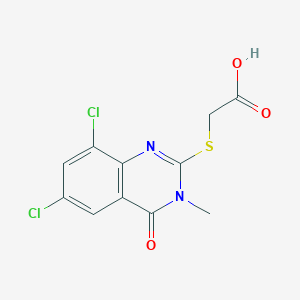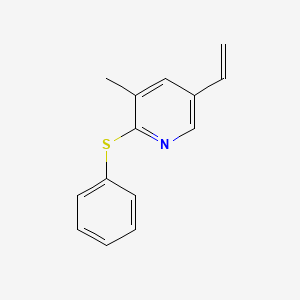
3-Methyl-2-(phenylthio)-5-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(phenylthio)-5-vinylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group, a phenylthio group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(phenylthio)-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-2-chloropyridine with thiophenol in the presence of a base to form 3-methyl-2-(phenylthio)pyridine. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(phenylthio)-5-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-2-(phenylthio)-5-ethylpyridine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-Methyl-2-(phenylthio)-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-(phenylthio)-5-vinylpyridine exerts its effects depends on its interaction with molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
2-(Phenylthio)pyridine: Lacks the methyl and vinyl groups, making it less reactive in certain chemical reactions.
3-Methyl-2-(phenylthio)pyridine:
5-Vinyl-2-(phenylthio)pyridine: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness: 3-Methyl-2-(phenylthio)-5-vinylpyridine is unique due to the presence of all three substituents (methyl, phenylthio, and vinyl groups) on the pyridine ring
Properties
Molecular Formula |
C14H13NS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
5-ethenyl-3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C14H13NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3 |
InChI Key |
RKUJTFOWBQHGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)

![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
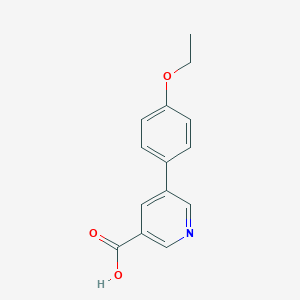
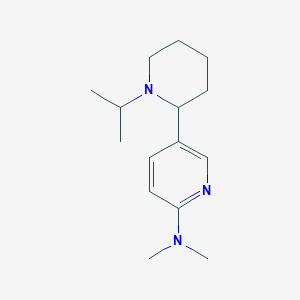

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
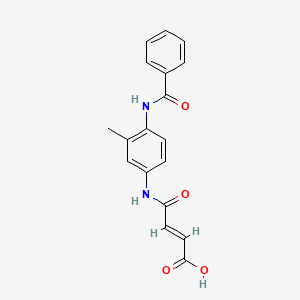
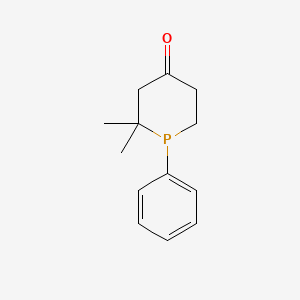
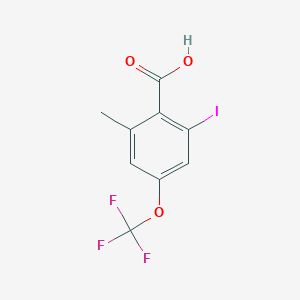
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
